6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is a heterocyclic compound that belongs to the bipyridine class. It features a methoxy group at the 6' position and a methyl group at the 4' position on the bipyridine ring system. This compound is recognized for its diverse chemical properties and potential applications in medicinal chemistry and materials science. Its molecular formula is with a molecular weight of 204.27 g/mol .
6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically within the bipyridine derivatives. The compound's unique structure contributes to its classification as a significant molecule in both synthetic organic chemistry and pharmaceutical research .
Methods and Technical Details
The synthesis of 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine can be accomplished through several synthetic routes:
The molecular structure of 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 204.27 g/mol |
IUPAC Name | 2-methoxy-4-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI | InChI=1S/C12H16N2O/c1-9-7... |
InChI Key | XHJAGAUSXYFBBO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C2=NCCCC2)OC |
The structural representation indicates the presence of a bipyridine framework modified by the addition of methoxy and methyl groups .
Types of Reactions
6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine undergoes various chemical reactions:
Common Reagents and Conditions
The reactions typically employ specific reagents under controlled conditions to achieve desired transformations:
The mechanism of action for 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine involves its interaction with molecular targets such as enzymes and receptors:
The physical and chemical properties of 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for understanding its behavior in various chemical environments and applications .
6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine has several scientific research applications:
This compound's versatile nature makes it valuable across various fields of research and industry.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0